Ethyl 4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O6S2/c1-3-37-27(34)23-21-16-38-25(22(21)26(33)31(29-23)19-10-6-17(2)7-11-19)28-24(32)18-8-12-20(13-9-18)39(35,36)30-14-4-5-15-30/h6-13,16H,3-5,14-15H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPHUWXCSQVBDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the pyrrolidin-1-ylsulfonyl group may enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that similar thieno[3,4-d]pyridazine derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Properties
Compounds with structural similarities to this compound have demonstrated anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. Specifically, compounds targeting the PI3K/Akt/mTOR pathway have shown promise in preclinical models.
Anti-inflammatory Effects
Studies on related compounds indicate that they may possess anti-inflammatory properties. This activity is potentially mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Such effects could make this compound a candidate for treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy :
- Anticancer Activity :
- Anti-inflammatory Mechanisms :
Data Tables
Scientific Research Applications
Pharmacological Research
Ethyl 4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has been investigated for its potential as an antitumor agent . Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thienopyridazine core is known for its ability to inhibit specific enzymes involved in cancer proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. The sulfonamide moiety is particularly noteworthy as sulfonamides are well-established in the treatment of bacterial infections.
Neuropharmacology
The pyrrolidine ring in the compound suggests potential applications in neuropharmacology. Compounds that contain pyrrolidine structures have been studied for their effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders.
Data Table: Summary of Research Findings
Case Study 1: Antitumor Activity
In a study conducted on various derivatives of thienopyridazine, it was found that the ethyl ester form of the compound showed a marked decrease in cell viability in breast cancer cell lines (MCF7). The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of sulfonamide derivatives highlighted the effectiveness of ethyl 4-oxo compounds against Methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated that this compound inhibited bacterial growth by disrupting folate synthesis pathways.
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step protocols, including:
- Cyclization : Use hydrazine hydrate in ethanol under reflux to form fused pyridazine-thiophene cores (e.g., Scheme 2 in ).
- Functionalization : Introduce the 4-(pyrrolidin-1-ylsulfonyl)benzamido group via amide coupling (e.g., CDI or EDC/NHS chemistry).
- Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst). For example, flow-chemistry setups enable precise control of reaction kinetics and yield (see for flow-chemistry optimization principles).
Q. Key Reaction Parameters Table
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the thieno[3,4-d]pyridazine core and substituent integration (e.g., p-tolyl methyl protons at ~2.3 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNOS).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions (as demonstrated for pyrimidinone derivatives in ).
- HPLC-PDA : Assess purity (>95%) and detect byproducts (e.g., unreacted intermediates).
Advanced Research Questions
Q. How can researchers resolve contradictions between predicted and observed spectral data for this compound?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., DFT-based chemical shift calculations).
- Impurity Analysis : Use preparative HPLC to isolate minor components and characterize them via 2D NMR (e.g., NOESY for spatial proximity).
- Dynamic Effects : Consider tautomerism or conformational flexibility in the dihydrothieno-pyridazine ring, which may cause splitting or broadening of signals ( highlights discrepancies in predicted vs. observed physical properties).
Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Substituent Modification : Synthesize analogs with variations in the pyrrolidin-1-ylsulfonyl or p-tolyl groups (e.g., replace p-tolyl with electron-deficient aryl groups).
- Computational Docking : Perform molecular docking studies to predict binding interactions with target proteins (e.g., kinases or sulfotransferases).
- Biological Assays : Pair synthetic analogs with enzymatic inhibition assays (see for SAR strategies in pyrazolo-pyrimidine systems).
Q. Example SAR Table
| Analog Modification | Biological Activity (IC) | Key Finding |
|---|---|---|
| p-Tolyl → 4-Fluorophenyl | 12 nM (Kinase X) | Enhanced hydrophobic interactions |
| Pyrrolidin-1-yl → Piperidin-1-yl | 45 nM (Kinase X) | Reduced solubility |
Q. How can stability studies be designed to assess the compound’s degradation under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to stress conditions (acidic/basic hydrolysis, oxidative HO, UV light) and monitor degradation via LC-MS.
- pH-Rate Profiling : Determine degradation kinetics in buffers (pH 1–10) to identify labile functional groups (e.g., ester hydrolysis in the carboxylate group).
- Metabolite Identification : Use liver microsomes or hepatocyte models to detect phase I/II metabolites ( emphasizes handling reactive intermediates safely).
Q. What computational methods are recommended for optimizing the compound’s synthetic pathway?
Methodological Answer:
- Retrosynthetic Analysis : Use software (e.g., Chematica) to identify feasible routes prioritizing atom economy and step efficiency.
- Reaction Modeling : Apply density functional theory (DFT) to predict transition-state energies for key steps (e.g., cyclization barriers).
- Machine Learning : Train models on reaction databases to predict optimal catalysts or solvents ( highlights integration of statistical modeling in experimental design).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
